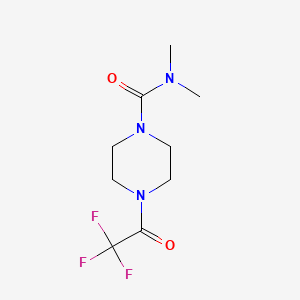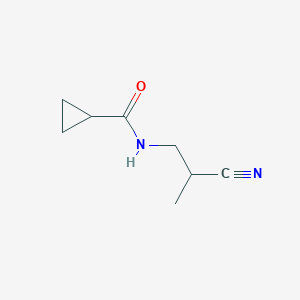![molecular formula C12H21NO4 B7555909 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid, also known as MPHP, is a synthetic compound that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. The purpose of
作用機序
The mechanism of action of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid is not fully understood. However, it has been reported to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels may be responsible for the psychoactive effects of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid, such as euphoria and increased energy.
Biochemical and Physiological Effects
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been reported to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Additionally, it has been reported to cause vasoconstriction and bronchodilation. These effects may be responsible for the stimulant properties of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid.
実験室実験の利点と制限
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, which makes it easy to handle and store. Additionally, it has a high potency, which allows for the use of smaller doses in experiments. However, one limitation is that it has a short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid. One direction is to investigate its potential therapeutic applications in the treatment of ADHD and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid and its potential for abuse. Finally, the development of new synthesis methods for 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid may lead to the discovery of new compounds with improved therapeutic properties.
Conclusion
In conclusion, 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid is a synthetic compound that has gained popularity in the research community due to its potential therapeutic applications. The synthesis method involves the reaction of 4-piperidone hydrochloride with 3-methoxypropiophenone in the presence of sodium borohydride. 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been shown to act as a dopamine reuptake inhibitor, which may have implications in the treatment of ADHD and Parkinson's disease. However, further research is needed to understand its long-term effects and potential for abuse.
合成法
The synthesis of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid involves the reaction of 4-piperidone hydrochloride with 3-methoxypropiophenone in the presence of sodium borohydride. The resulting product is then purified through recrystallization to obtain the final compound. This method has been reported to yield high purity and yield of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid.
科学的研究の応用
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been studied for its potential therapeutic applications in various research areas such as neuropharmacology, neurotoxicology, and drug abuse. It has been reported to act as a dopamine reuptake inhibitor, which may have implications in the treatment of attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. Additionally, 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been shown to have analgesic properties, which may be useful in the treatment of chronic pain.
特性
IUPAC Name |
3-[1-(3-methoxypropanoyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-17-9-6-11(14)13-7-4-10(5-8-13)2-3-12(15)16/h10H,2-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGLCFQXSPATEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)




![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)